molecular formula C15H18N4O2 B2658519 1-(1-benzoylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole CAS No. 2097890-83-8

1-(1-benzoylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole

Cat. No.: B2658519
CAS No.: 2097890-83-8
M. Wt: 286.335
InChI Key: JVXACNDPKMBEJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound could involve the use of the pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound involves a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles . The structure also includes a benzoyl group attached to the pyrrolidine ring and a methoxymethyl group attached to the 1,2,3-triazole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the pyrrolidine ring and its derivatives. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 203.26 g/mol, a formal charge of -1, and a complexity of 224 . It also has a topological polar surface area of 21.3 Ų and a heavy atom count of 15 .

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds related to "1-(1-benzoylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole" has primarily focused on their synthesis and the exploration of their chemical properties. For instance, studies have developed methodologies for synthesizing N-substituted pyrrolidine derivatives bearing 1,2,4-triazole rings. These compounds, including derivatives like trans 1-benzyl-4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole, have been prepared through reactions involving substituted benzoyl chlorides and benzyl bromides. This research indicates the significant potential of these compounds in various biological activities due to their structural features, such as hydrogen bonding, solubility, and dipole character (Prasad et al., 2021).

Biological Activity and Applications

Several studies have explored the biological activities and applications of 1,2,4-triazoles and their derivatives. For example, isatin 1,2,3-triazoles have been evaluated as potent inhibitors against caspase-3, demonstrating the therapeutic potential of triazole derivatives in medical applications (Jiang & Hansen, 2011). Furthermore, the preparation of 1,2,4-triazole ester and benzotriazole ester derivatives showcases the versatility of these compounds in synthesizing materials with a variety of biological applications (Toumani, 2017).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of triazole derivatives have been a significant area of interest. For instance, triazole metal-based complexes have been studied for their antibacterial and antifungal agents, displaying high activity against various bacterial and fungal strains. This highlights the potential of triazole derivatives in developing new antimicrobial and antifungal treatments (Sumrra et al., 2017).

Mechanism of Action

The mechanism of action of this compound could be influenced by the pyrrolidine ring and its derivatives. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Properties

IUPAC Name

[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-21-11-13-9-19(17-16-13)14-7-8-18(10-14)15(20)12-5-3-2-4-6-12/h2-6,9,14H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXACNDPKMBEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CCN(C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.